1-Iodo-2-methyl-3-nitrobenzene

Catalog No.
S762856
CAS No.
41252-98-6
M.F
C7H6INO2
M. Wt
263.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Iodo-2-methyl-3-nitrobenzene

CAS Number

41252-98-6

Product Name

1-Iodo-2-methyl-3-nitrobenzene

IUPAC Name

1-iodo-2-methyl-3-nitrobenzene

Molecular Formula

C7H6INO2

Molecular Weight

263.03 g/mol

InChI

InChI=1S/C7H6INO2/c1-5-6(8)3-2-4-7(5)9(10)11/h2-4H,1H3

InChI Key

ZVAKFJFOGUFJON-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1I)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CC=C1I)[N+](=O)[O-]

Synthesis and Characterization:

Potential Applications:

While specific research applications of 1-Iodo-2-methyl-3-nitrobenzene haven't been extensively documented, its unique structure containing an iodine atom, a methyl group, and a nitro group presents potential for various research avenues:

  • Organic synthesis: The presence of the reactive nitro and iodo groups makes 1-Iodo-2-methyl-3-nitrobenzene a potential precursor for further organic transformations. The nitro group can be reduced to an amine, and the iodine can be involved in substitution or coupling reactions, allowing the creation of diverse new molecules [].
  • Medicinal chemistry: The nitro group can contribute to the biological activity of molecules, and the iodine atom can participate in various interactions with biological targets. This suggests potential exploration of 1-Iodo-2-methyl-3-nitrobenzene as a lead compound in drug discovery [].
  • Material science: Nitroaromatic compounds, including 1-Iodo-2-methyl-3-nitrobenzene, possess interesting properties like photoconductivity and can be employed in the development of functional materials [].

1-Iodo-2-methyl-3-nitrobenzene is characterized by its unique structure which consists of a benzene ring with three substituents: an iodine atom at the first position, a methyl group at the second position, and a nitro group at the third position. This arrangement contributes to its chemical properties and reactivity. The compound has a molecular weight of approximately 263.03 g/mol and is often used in various

IMNB acts as a selective herbicide by inhibiting specific enzymes involved in plant growth processes []. It targets enzymes responsible for formylation and acylation, crucial steps for protein synthesis and cell division. By inhibiting these enzymes, IMNB disrupts essential cellular processes, leading to stunted plant growth and ultimately weed control [].

Due to the presence of the nitro group, IMNB is likely to be a potential irritant and may exhibit some degree of toxicity []. Detailed information on specific toxicity data or safety hazards is not readily available in scientific literature. However, it is advisable to handle IMNB with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a well-ventilated fume hood when working with the compound.

  • Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles in reactions such as the Finkelstein reaction or other nucleophilic substitution reactions.
  • Reduction: The nitro group can undergo reduction to form amines under appropriate conditions.
  • Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro group, which directs further substitutions to the ortho and para positions relative to itself.

1-Iodo-2-methyl-3-nitrobenzene can be synthesized through several methods:

  • Nitration of 1-Iodo-2-methylbenzene: This involves treating 1-Iodo-2-methylbenzene with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.
  • Iodination of Nitro Compounds: Starting from 2-Methyl-3-nitroaniline or similar compounds, iodination can be performed using iodine monochloride or sodium iodide in acetic acid.

These methods allow for the selective introduction of iodine and nitro groups into the aromatic system.

1-Iodo-2-methyl-3-nitrobenzene finds applications in various fields:

  • Chemical Research: Utilized as an intermediate in organic synthesis for developing pharmaceuticals and agrochemicals.
  • Material Science: Used in synthesizing novel materials with specific electronic properties.
  • Biochemical Studies: Employed in proteomics research as a biochemical tool for studying protein interactions .

Interaction studies involving 1-Iodo-2-methyl-3-nitrobenzene typically focus on its reactivity with biological molecules or other chemicals. For instance:

  • Protein Binding Studies: Investigating how this compound interacts with proteins can reveal insights into its potential biological roles.
  • Chemical Reactivity Studies: Understanding how it reacts with various nucleophiles can help predict its behavior in different chemical environments.

Several compounds share structural similarities with 1-Iodo-2-methyl-3-nitrobenzene. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Bromo-2-methyl-3-nitrobenzeneBromine instead of iodineGenerally more reactive due to better leaving group
1-Iodo-4-methyl-3-nitrobenzeneIodine at position one, methyl at position fourDifferent substitution pattern affects reactivity
2-Iodo-3-methyl-nitrobenzeneIodine at position twoMay show different biological activities due to positioning
4-Nitro-o-xyleneNitro group at para positionLacks halogen but retains aromatic properties

These compounds differ primarily in their halogen substituents and the positions of their functional groups, affecting their reactivity and potential applications.

The synthesis of 1-Iodo-2-methyl-3-nitrobenzene involves several approaches, each with distinct advantages depending on reaction conditions, desired purity, and scale requirements. These methodologies have evolved significantly in recent years, with particular focus on efficiency, selectivity, and environmental considerations.

Oxidative Functionalization Approaches

Oxidative iodination represents one of the most direct routes to synthesize 1-Iodo-2-methyl-3-nitrobenzene. These approaches typically involve electrophilic aromatic substitution reactions using various iodinating agents.

One common approach involves using molecular iodine (I₂) with oxidants to generate the electrophilic iodine species. A recent advancement in this area uses peracetic acid with iodine in the presence of a sulfuric acid catalyst, which has proven effective for iodinating deactivated arenes. This method is particularly relevant for compounds like 1-Iodo-2-methyl-3-nitrobenzene due to the presence of the deactivating nitro group.

Another significant oxidative approach employs N-iodosuccinimide (NIS) as the iodine source. Recent research has demonstrated that NIS can serve as an efficient iodinating agent when activated appropriately. For instance, in 2015, a method using iron(III) triflimide generated in situ from iron(III) chloride and a triflimide-based ionic liquid demonstrated rapid and highly regioselective iodination of arenes under mild conditions. This approach is particularly valuable for halogenation of compounds with electron-withdrawing groups such as the nitro functionality in 1-Iodo-2-methyl-3-nitrobenzene.

The diazonium route represents another effective oxidative functionalization approach. This method begins with the diazotization of the corresponding aniline derivative (in this case, 2-methyl-3-nitroaniline) followed by treatment with an iodide source:

  • Diazotization of 2-methyl-3-nitroaniline using NaNO₂ in sulfuric acid solution
  • Replacement of the diazonium group via aromatic substitution with an iodide ion from sodium iodide
  • Evolution of N₂ gas as a byproduct

This approach is particularly useful for industrial-scale synthesis due to its relatively straightforward procedure and readily available starting materials.

Catalytic Systems in Nitroarene Synthesis

Various catalytic systems have been developed to enhance the efficiency and selectivity of iodination reactions, particularly for deactivated arenes like nitrobenzenes.

Table 1: Comparative Analysis of Catalytic Systems for Aromatic Iodination

CatalystIodinating AgentSolventTemperature (°C)Reaction TimeAdvantagesLimitations
FeCl₃NIS[BMIM]NTf₂25-700.5-2.5 hHighly regioselective, mild conditionsLimited for nucleophilic substrates
Pd(OAc)₂NISDMF803 hEffective for deactivated arenesHigher catalyst cost
Fe(NTf₂)₃I₂CH₂Cl₂, CHCl₃25-301-3 hLow H₂SO₄ requirement (<1 vol%)Requires trifluoroacetic anhydride
Silver trifluoroacetateI₂Nitrobenzene150VariableEffective for benzoic acidVigorous conditions required
NoneI₂/O₂DMSO604-6 hMetal-free, base-freeLimited substrate scope

Iron-based catalytic systems have shown particular promise for the iodination of nitro-substituted arenes. A 2015 study reported that iron(III) triflimide, generated in situ from FeCl₃ and a readily available triflimide-based ionic liquid, enabled the activation of NIS for efficient iodination under mild conditions. This method achieved complete conversion of anisole in approximately 0.5 hours in [BMIM]NTf₂, compared to over 1.5 hours when using dichloromethane as the solvent.

For more challenging substrates, including nitro-substituted arenes, a novel aryl iodine(III) system was developed that oxidizes I₂ in organic solvents with trifluoroacetic anhydride as a water scavenger. This system employs catalytic H₂SO₄ for highly deactivated rings, with aryl iodine(III) oxidants such as 4-nitrophenyliodine bis(trifluoroacetate) (NPIFA), 3-iodosylbenzoic acid (3-IBA), and 2,4-dichloro-5-iodosylbenzoic acid (3-IBACl₂) selected based on substrate reactivity.

Palladium catalysis has also emerged as a powerful approach for C-H iodination. A 2022 study reported the first Pd(II)-catalyzed C-H iodination of arenes using 2-nitrophenyl iodides as mild iodinating reagents via a formal metathesis reaction. This method demonstrated unusual C-I bond formation with aryl iodides in preference to competing C-C coupling.

Solvent Engineering in Reaction Optimization

Solvent selection plays a crucial role in optimizing the synthesis of 1-Iodo-2-methyl-3-nitrobenzene, affecting reaction rates, selectivity, and product purity.

Recent research has highlighted the advantages of ionic liquids, particularly 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM]NTf₂), in iodination reactions. When used with FeCl₃, this ionic liquid not only serves as a reaction medium but also generates the highly active Fe(NTf₂)₃ catalyst in situ. The ionic liquid's properties—including high cohesive pressure, low vapor pressure, and air stability—contribute to acceleration of reactions and facilitate easier product separation.

Conventional organic solvents also show distinct performance profiles in the iodination of nitro-substituted compounds:

  • DMF and NMP have demonstrated effectiveness for palladium-catalyzed iododecarboxylation reactions
  • Dichloromethane and chloroform work effectively with aryl iodine(III) systems for iodinating deactivated arenes
  • DMSO plays a dual role as both solvent and co-oxidant in metal-free iodination reactions, as demonstrated in the conversion of arylhydrazines to aryl iodides

A comparative study revealed that for 2-methoxybenzaldehyde iodination, using [BMIM]NTf₂ required only 5 mol% FeCl₃ catalyst loading and completed in 2.5 hours, while the same reaction in dichloromethane required stoichiometric catalyst amounts and 6 hours to achieve similar results.

Byproduct Management Strategies

Effective byproduct management is essential for developing environmentally sustainable and economically viable synthesis routes for 1-Iodo-2-methyl-3-nitrobenzene.

The diazonium route for synthesizing iodinated nitrobenzenes typically produces nitrogen gas as a byproduct, which can create foaming in the reaction vessel. This requires careful reaction vessel selection and monitoring to prevent overflow. Additionally, this route often produces inorganic salts such as sodium sulfate that require proper disposal procedures.

In metal-catalyzed approaches, particularly those using precious metals, catalyst recovery and recycling represent important considerations. For aryl iodine(III) oxidants like NPIFA, 3-IBA, and 3-IBACl₂, their reduced forms can be recovered through simple acid/base extractions, demonstrating excellent reusability. This approach enables the isolation of iodinated products without chromatography, significantly reducing solvent waste.

For syntheses employing ionic liquids, proper recycling protocols have been established. Following iodination reactions with [BMIM]NTf₂, the ionic liquid can be recovered by washing with water to remove succinimide, followed by drying under vacuum. Studies have demonstrated consistent yields of around 90% in successive iodination reactions using recovered ionic liquid.

Metal-free approaches offer advantages in terms of byproduct management. A method developed for synthesizing aryl iodides from arylhydrazine hydrochlorides and iodine without metal catalysts or additives generates dimethyl sulfide as a byproduct when DMSO is used as a solvent. This byproduct can be effectively managed through proper ventilation systems due to its volatility and characteristic odor.

Industrial-Scale Process Design

Scaling up the synthesis of 1-Iodo-2-methyl-3-nitrobenzene from laboratory to industrial scale requires careful consideration of process parameters, safety concerns, and economic factors.

A practical approach for industrial-scale production involves palladium-catalyzed ipsoiododecarboxylation, which has been demonstrated on gram-scale using low catalyst loadings (0.66 mol%). This method provides high isolated yields (>80%) and represents an economically viable approach for large-scale synthesis.

Safety considerations are particularly important when working with diazonium intermediates on an industrial scale. The evolution of nitrogen gas requires appropriate reactor design with adequate headspace and pressure-relief mechanisms. Additionally, diazotization reactions should be conducted at controlled temperatures (<5°C) to prevent uncontrolled decomposition of the diazonium species.

Process intensification strategies for industrial-scale production of 1-Iodo-2-methyl-3-nitrobenzene include:

  • Continuous-flow systems for diazotization and subsequent iodination reactions
  • Efficient heat management systems for exothermic steps
  • In-line monitoring of reaction progress using spectroscopic techniques
  • Solvent recovery and recycling to minimize waste
  • Optimization of workup procedures for efficient product isolation

For industrial applications requiring high purity, recrystallization from ethanol has been demonstrated as an effective purification method. However, this process can result in significant yield losses, with one study reporting a recovery of only 42.9% of the crude product after recrystallization.

XLogP3

3.1

Wikipedia

1-iodo-2-methyl-3-nitrobenzene

Dates

Modify: 2023-08-15

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